Cas no 2803835-22-3 (Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate)
Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate
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- Inchi: 1S/C16H26N2O2/c1-4-12-18(3)14(2)10-11-17-16(19)20-13-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3,(H,17,19)
- InChI Key: PAOKHBIEMLDCPV-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NCCC(N(C)CCC)C
Experimental Properties
- Density: 1.015±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 400.5±38.0 °C(Predicted)
- pka: 12.57±0.46(Predicted)
Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37430644-0.05g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 0.05g |
$935.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-0.1g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 0.1g |
$980.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-0.25g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 0.25g |
$1024.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-0.5g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 0.5g |
$1069.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-1.0g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 1g |
$1113.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-2.5g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 2.5g |
$2185.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-5.0g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 5g |
$3231.0 | 2023-05-30 | ||
| Enamine | EN300-37430644-10.0g |
benzyl N-{3-[methyl(propyl)amino]butyl}carbamate |
2803835-22-3 | 10g |
$4791.0 | 2023-05-30 |
Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate
Recent Advances in the Study of Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate (CAS: 2803835-22-3)
Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate (CAS: 2803835-22-3) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug development, particularly as a modulator of specific biological pathways. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
The compound has been identified as a promising candidate for targeting enzymes involved in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. The research team utilized molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory activity, revealing a unique interaction with the enzyme's active site.
Further investigations have highlighted the compound's potential in oncology. Preliminary data from a collaborative study between academic and industrial researchers suggest that Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate may exhibit selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function, leading to apoptosis. These findings were presented at the 2023 American Chemical Society National Meeting and are currently under peer review for publication.
From a synthetic chemistry perspective, recent advancements have improved the yield and purity of Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate. A novel catalytic method developed by researchers at ETH Zurich has reduced the number of synthetic steps while maintaining high enantioselectivity. This breakthrough, detailed in a recent issue of Angewandte Chemie, could facilitate larger-scale production for preclinical studies.
Pharmacokinetic studies conducted in animal models have provided valuable insights into the compound's absorption and distribution properties. While showing good blood-brain barrier penetration, researchers have noted rapid metabolism in the liver, suggesting the need for structural modifications or prodrug approaches to enhance its bioavailability. These findings were part of a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment published in Drug Metabolism and Disposition.
The safety profile of Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate has been evaluated in recent toxicology studies. Acute toxicity tests in rodents showed favorable results at therapeutic doses, though chronic exposure studies are still ongoing. Researchers emphasize the importance of these safety assessments as the compound moves closer to potential clinical trials.
Looking forward, several research groups are exploring structural analogs of Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate to optimize its pharmacological properties. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being employed to predict and design derivatives with improved potency and selectivity. These efforts represent an exciting direction in the continued development of this compound class.
In conclusion, Phenylmethyl N-[3-(methylpropylamino)butyl]carbamate (CAS: 2803835-22-3) has emerged as a versatile scaffold with multiple therapeutic applications. While challenges remain in its development, the recent progress in understanding its biological activities and improving its synthetic accessibility positions it as a compound worthy of continued investigation in the chemical biology and pharmaceutical research communities.
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